p-Xylylene Dithiocyanate

Description

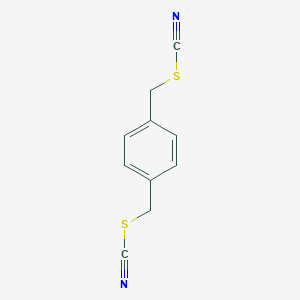

Structure

3D Structure

Properties

IUPAC Name |

[4-(thiocyanatomethyl)phenyl]methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFLUYPLYCZQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC#N)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403516 | |

| Record name | p-Xylylene Dithiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-99-9, 62855-80-5 | |

| Record name | p-Xylylene Dithiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-XYLYLENE DITHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Xylylene Dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of p-Xylylene Dithiocyanate

An In-Depth Technical Guide to the Chemical Properties of p-Xylylene Dithiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1,4-bis(thiocyanatomethyl)benzene, is a bifunctional organic compound featuring a central benzene ring substituted at the para positions with two thiocyanatomethyl groups.[1] This symmetrical molecule holds significant interest for researchers in organic synthesis, materials science, and medicinal chemistry. The presence of two reactive thiocyanate moieties at opposite ends of a rigid aromatic spacer makes it a versatile building block for the synthesis of a wide array of more complex molecules and polymers. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to the field of drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 1,4-disubstituted benzene ring with methylene spacers connecting to the thiocyanate (-SCN) functional groups. This arrangement imparts a high degree of symmetry to the molecule. The thiocyanate group is a key feature, as its ambident nature allows for reactivity at either the sulfur or nitrogen atom, depending on the reaction conditions and the nature of the reacting species.[2]

Figure 1: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂S₂ | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 137 °C | [4] |

| Solubility | Soluble in acetone | [4] |

| CAS Number | 62855-80-5 | [1][3][4] |

| IUPAC Name | [4-(thiocyanatomethyl)phenyl]methyl thiocyanate | [1] |

Synthesis of this compound

The most common and direct route to this compound is through a nucleophilic substitution reaction. This typically involves the reaction of a p-xylylene dihalide, such as 1,4-bis(bromomethyl)benzene or 1,4-bis(chloromethyl)benzene, with a thiocyanate salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). The choice of the dihalide precursor is often dictated by its commercial availability and reactivity, with the bromide being a better leaving group than the chloride.[5]

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous syntheses of organic thiocyanates from alkyl halides.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(bromomethyl)benzene (1 equivalent) in a suitable polar aprotic solvent such as acetone or a mixture of ethanol and water.

-

Addition of Reagent: To this solution, add potassium thiocyanate (2.2 equivalents) in one portion.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated potassium bromide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to afford the pure product as a white crystalline solid.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the C≡N stretching vibration of the thiocyanate group. This peak typically appears in the range of 2140-2160 cm⁻¹.[2][6][7] The exact position can be influenced by the electronic environment of the molecule. Other significant absorptions include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be simple. It should exhibit two singlets: one for the four equivalent aromatic protons on the benzene ring and another for the four equivalent protons of the two methylene groups. The chemical shift of the aromatic protons would be in the typical aromatic region (around 7.0-7.5 ppm), while the methylene protons, being adjacent to an electron-withdrawing thiocyanate group, would appear downfield from typical benzylic protons, likely in the range of 4.0-4.5 ppm.[8][9][10]

-

¹³C NMR: The ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry. It should show signals for the aromatic carbons (one for the substituted carbons and one for the unsubstituted carbons), a signal for the methylene carbons, and a signal for the thiocyanate carbon (typically in the range of 110-115 ppm).[8][9][11]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be observed at m/z = 220.31. Fragmentation patterns would likely involve the loss of the thiocyanate groups and cleavage of the benzylic C-S bond.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two thiocyanate functional groups. The ambident nature of the thiocyanate anion (⁻SCN) means that it can react as a nucleophile through either the sulfur or the nitrogen atom. In the case of this compound, the thiocyanate groups can act as electrophilic sites for nucleophilic attack or participate in other transformations.

Nucleophilic Substitution Reactions

The methylene carbons attached to the thiocyanate groups are susceptible to nucleophilic attack, with the thiocyanate ion acting as a leaving group. This allows for the introduction of various other functional groups. For example, reaction with amines or thiols could lead to the formation of new C-N or C-S bonds, respectively.[12]

Ambident Reactivity of the Thiocyanate Group

The thiocyanate group itself possesses both an electrophilic carbon atom and nucleophilic sulfur and nitrogen atoms. The carbon atom of the C≡N triple bond can be attacked by strong nucleophiles. Conversely, the nitrogen and sulfur atoms have lone pairs of electrons and can act as nucleophiles. The choice of reaction conditions and reagents determines the site of reactivity.

Sources

- 1. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2014167560A1 - Process for manufacturing methylene bis(thiocyanate) - Google Patents [patents.google.com]

- 4. 1,3-Bis(isocyanatomethyl)benzene(3634-83-1) IR Spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical study of polymerization mechanism of p-xylylene based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of p-Xylylene Dithiocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Xylylene dithiocyanate, systematically named 1,4-bis(thiocyanatomethyl)benzene, is a bifunctional aromatic compound with a rigid phenylene core flanked by reactive thiocyanate groups. This structure makes it a valuable building block in polymer science, coordination chemistry, and organic synthesis. The thiocyanate moieties can undergo various transformations, including conversion to thiols, isothiocyanates, or participation in cycloaddition reactions, opening avenues for the creation of novel sulfur-containing polymers and heterocyclic systems. This guide provides a detailed protocol for its synthesis via nucleophilic substitution and outlines a comprehensive characterization workflow using modern spectroscopic techniques.

Synthesis of this compound

Rationale and Mechanistic Insight

The synthesis of this compound is most effectively achieved through a bimolecular nucleophilic substitution (SN2) reaction. This classic transformation involves the displacement of halide leaving groups from a p-xylylene dihalide precursor by the thiocyanate anion (SCN⁻).

-

Choice of Precursor: The reaction typically starts from α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene. The dibromo derivative is often preferred as bromide is a better leaving group than chloride, leading to faster reaction rates under milder conditions.

-

Nucleophile and Salt: Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) serves as the source of the nucleophilic thiocyanate ion. These salts are readily available and sufficiently soluble in appropriate polar solvents.

-

Solvent System: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal for this SN2 reaction. These solvents effectively solvate the cation (K⁺ or Na⁺) while leaving the thiocyanate anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate. Acetone is a common and effective choice due to its volatility, which simplifies product isolation[1].

The reaction proceeds in two consecutive SN2 steps, with the monosubstituted intermediate, 4-(bromomethyl)benzyl thiocyanate, forming before the second substitution yields the desired dithiocyanate product.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents:

-

α,α'-Dibromo-p-xylene (1.0 eq)

-

Potassium thiocyanate (KSCN) (2.2 eq), dried in a vacuum oven

-

Acetone (anhydrous), sufficient to make a ~0.5 M solution

-

Deionized water

-

Dichloromethane or Ethyl Acetate for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator, Buchner funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dried potassium thiocyanate (2.2 eq).

-

Solvent and Substrate Addition: Add anhydrous acetone to the flask, followed by α,α'-dibromo-p-xylene (1.0 eq). Stir the resulting suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting dihalide spot. The reaction is typically complete within 3-5 hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the acetone using a rotary evaporator.

-

Aqueous Work-up: To the resulting slurry, add deionized water to dissolve the potassium bromide byproduct and any unreacted potassium thiocyanate. The crude this compound will precipitate as a solid.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove residual inorganic salts.

-

Purification by Recrystallization: Transfer the crude solid to a fresh flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an acetone/water mixture) and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Purification Workflow

Caption: Logical workflow for the complete characterization of the product.

Applications and Future Outlook

This compound is a versatile precursor for advanced materials. Its rigid aromatic core and reactive terminal groups make it an excellent candidate for:

-

Polymer Synthesis: It can be used to synthesize sulfur-containing polymers with potentially high refractive indices or thermal stability. The xylylene backbone is a core component of high-performance Parylene coatings, and derivatives like this could lead to novel functional polymers.[2][3][4][5]

-

Linker in Coordination Polymers: The nitrogen and sulfur atoms of the thiocyanate groups can coordinate to metal centers, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers.

-

Precursor for Heterocycles: The thiocyanate groups can serve as entry points for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.

References

- Houben-Weyl Methods of Organic Chemistry, Vol. E 4, 4th ed. Georg Thieme Verlag, Stuttgart.

- The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI)

-

Biological Magnetic Resonance Bank. p-xylene - BMRB entry bmse000834. [Link]

- Google Patents. RU2101272C1 - Method of synthesis of dichloro-di-para-xylylene.

-

ResearchGate. Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes. [Link]

-

Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

UNM Physics and Astronomy. Modeling of the CVD Deposition Process for Parylene-C to Predict Thin Film Growth. [Link]

-

Semantic Scholar. Preparation and Structure of Di-p-Xylylene. [Link]

-

ResearchGate. Synthesis of Poly(p-xylylene) from ?,?'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. [Link]

-

ResearchGate. Functionalization of Poly(para-xylylene)s—Opportunities and Challenges as Coating Material. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Vapor Deposition Polymerization of para-Xylylene Derivatives Mechanism and Applications. [Link]

-

ResearchGate. Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. [Link]

-

ResearchGate. Structural formula of di-p-xylylene At temperatures 600-650 o C thermal.... [Link]

Sources

An In-depth Technical Guide to p-Xylylene Dithiocyanate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of p-Xylylene Dithiocyanate, a versatile bifunctional molecule with significant potential in organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and applications, grounding all information in established scientific principles and methodologies.

Introduction

This compound, systematically named 1,4-bis(thiocyanatomethyl)benzene, is an organic compound featuring a central p-xylylene core flanked by two thiocyanate functional groups. This symmetrical structure offers two reactive sites, making it a valuable building block for creating complex molecules and polymers. The thiocyanate moiety (-SCN) is a versatile functional group known for its diverse reactivity, allowing for its conversion into various other sulfur-containing groups, which are of significant interest in medicinal chemistry and materials science.[1] This guide aims to provide a detailed resource for professionals working with or considering the use of this compound.

Physicochemical and Identification Data

Accurate identification and understanding of the physical properties of a chemical are paramount for its effective and safe use in a research setting.

Chemical Identifiers

It is important to note that this compound is associated with two CAS numbers in various databases and commercial listings. While both are frequently referenced, it is crucial for researchers to be aware of this and to verify the identity of their material through analytical means.

| Identifier | Value |

| Systematic Name | 1,4-bis(thiocyanatomethyl)benzene |

| Common Synonyms | α,α'-Dithiocyanato-p-xylene |

| Molecular Formula | C₁₀H₈N₂S₂ |

| Molecular Weight | 220.31 g/mol [2] |

| CAS Numbers | 1014-99-9 and 62855-80-5[2] |

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 135-139 °C[2] |

| Purity (typical) | >98.0% (GC)[2] |

Synthesis of this compound

The most common and direct synthesis of this compound involves a nucleophilic substitution reaction. This process is predicated on the displacement of a good leaving group from the p-xylylene backbone by a thiocyanate salt.

Reaction Principle

The synthesis typically employs p-xylylene dihalide, most commonly p-xylylene dichloride or dibromide, as the electrophilic substrate. A thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), serves as the nucleophile. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack via the sulfur or the nitrogen atom. In reactions with primary halides like p-xylylene dihalide, the reaction generally proceeds via an Sₙ2 mechanism, favoring attack from the more nucleophilic sulfur atom to yield the desired thiocyanate product.[1]

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound from p-xylylene dichloride and potassium thiocyanate.

Materials:

-

p-Xylylene dichloride (1,4-bis(chloromethyl)benzene)

-

Potassium thiocyanate (KSCN)[3]

-

Acetone (anhydrous)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-xylylene dichloride (1 equivalent) in anhydrous acetone.

-

Addition of Nucleophile: To this solution, add potassium thiocyanate (a slight excess, typically 2.2 equivalents) in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. The inorganic salt byproduct (potassium chloride) will precipitate out of the solution.

-

Isolation of Crude Product: Filter the reaction mixture to remove the precipitated salt. The filtrate, containing the dissolved product, is then concentrated under reduced pressure to remove the acetone. The resulting crude solid is then washed with distilled water to remove any remaining inorganic salts and unreacted potassium thiocyanate.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

-

Drying and Characterization: The purified product should be dried under vacuum. The identity and purity of the final product should be confirmed by melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the stretching vibration of the thiocyanate group (-S-C≡N).

-

-SCN Stretch: A prominent peak is expected in the range of 2140-2160 cm⁻¹. This is a highly characteristic absorption for thiocyanates.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ correspond to the methylene (-CH₂-) groups.

-

Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra of this compound are relatively simple.

-

¹H NMR:

-

A singlet in the aromatic region (typically around 7.0-7.5 ppm) corresponding to the four equivalent aromatic protons.

-

A singlet in the aliphatic region (typically around 4.0-4.5 ppm) for the four equivalent methylene protons.

-

-

¹³C NMR:

-

A signal for the quaternary aromatic carbons.

-

A signal for the protonated aromatic carbons.

-

A signal for the methylene carbons.

-

A signal for the carbon of the thiocyanate group (typically in the 110-120 ppm range).

-

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to 220.31. Fragmentation patterns may involve the loss of the thiocyanate groups or cleavage of the benzyl-sulfur bond.

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The thiocyanate groups can undergo a variety of transformations.

-

Reduction to Thiols: The thiocyanate groups can be reduced to the corresponding thiols (p-xylylene dithiol). This transformation opens up avenues for the synthesis of sulfur-containing polymers and self-assembled monolayers.

-

Conversion to Thioethers: Reaction with organometallic reagents or alkyl halides can lead to the formation of thioethers.

-

Cyclization Reactions: The two reactive ends of the molecule can be utilized in intramolecular or intermolecular cyclization reactions to form macrocycles or heterocyclic compounds.

Applications in Drug Development and Materials Science

While direct applications of this compound in drug development are not extensively documented, its structural motifs and the reactivity of the thiocyanate group suggest several potential avenues for exploration.

Role as a Linker Molecule

The rigid p-xylylene core and the reactive terminal groups make this molecule an attractive candidate as a linker in the design of various chemical probes and drug delivery systems.[4] For instance, it could be used to synthesize bivalent ligands that can simultaneously interact with two binding sites on a biological target.

Caption: Conceptual use of this compound as a linker precursor.

Precursor to Bioactive Molecules

The thiocyanate group is a known pharmacophore and has been incorporated into molecules with antimicrobial and anticancer properties.[5] Furthermore, the thiocyanate group can serve as a precursor to other sulfur-containing functional groups that are prevalent in medicinal chemistry. It can also act as a bioisostere for other functional groups, allowing for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6][7]

Materials Science Applications

The p-xylylene backbone is the fundamental repeating unit of Parylene, a polymer known for its excellent conformal coating properties. The introduction of thiocyanate groups onto the xylylene monomer could lead to the development of novel functional polymers with tailored properties for applications in electronics, coatings, and biomedical devices.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

This compound is a valuable bifunctional compound with a well-defined structure and versatile reactivity. Its straightforward synthesis and the potential for diverse chemical transformations make it a useful tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide has provided a comprehensive overview of its key technical aspects to facilitate its effective and safe utilization in a research and development setting.

References

-

The thiocyanate analog selenocyanate is a more potent antimicrobial pro-drug that also is selectively detoxified by the host. (URL: [Link])

-

The thiocyanate analog selenocyanate is a more potent antimicrobial pro-drug that also is selectively detoxified by the host. (URL: [Link])

-

Bioisosteric Replacements. (URL: [Link])

-

Discovery of disubstituted xylylene derivatives as small molecule direct inhibitors of Keap1-Nrf2 protein-protein interaction. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

-

PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. (URL: [Link])

-

Organic thiocyanates. (URL: [Link])

-

p-Xylene - BMRB entry bmse000834. (URL: [Link])

-

p-Xylene-based linker for the attachment of hydrophilic groups. (URL: [Link])

-

Preparation of Benzene Derivatives. (URL: [Link])

-

Therapeutic effects of isothiocyanate prodrugs on rheumatoid arthritis. (URL: [Link])

-

Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (URL: [Link])

-

Bioisosterism. (URL: [Link])

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])

-

Chemical Shifts, Dipolar Couplings, and Molecular Fragment Replacement (MFR). (URL: [Link])

-

Mass spectra of the xylene isomers. Left: Results obtained with phase... (URL: [Link])

-

Positive chemical ionization and collision induced dissociation of phthalates by triple quadrupole mass spectrometry: Multipathway fragmentation mechanism and ab initio computational studies. (URL: [Link])

-

The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (URL: [Link])

-

The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (URL: [Link])

-

FTIR spectra of parylene N (ppx), α-dimethyl parylene (dimethyl), and... (URL: [Link])

-

FTIR spectra of poly(4-ethynyl-p-xylylene-co-p-xylylene)-coated samples... (URL: [Link])

-

FTIR spectrum of parylene E deposited on a KBr crystal. (URL: [Link])

-

Optical and Electrical Characterization of Visible Parylene Films. (URL: [Link])

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (URL: [Link])

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (URL: [Link])

-

Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (URL: [Link])

-

Working with Hazardous Chemicals. (URL: [Link])

-

Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. (URL: [Link])

-

Potassium thiocyanate. (URL: [Link])

-

Potassium thiocyanate – Knowledge and References. (URL: [Link])

-

"Chemical cut" experiment. (URL: [Link])

-

A facile synthesis of commercially important methylene-bis-thiocyanate. (URL: [Link])

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.0004.505/ark-2003-v-153)3)

Sources

- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Potassium thiocyanate - Wikipedia [en.wikipedia.org]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic effects of isothiocyanate prodrugs on rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Bioisosterism - Drug Design Org [drugdesign.org]

Introduction: The Importance of Solvent Selection for p-Xylylene Dithiocyanate

An In-Depth Technical Guide to the Solubility of p-Xylylene Dithiocyanate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. It is intended for researchers, chemists, and formulation scientists who utilize this compound in organic synthesis, polymer chemistry, and materials science. This document moves beyond a simple data summary to provide a foundational understanding of the compound's structural properties as they relate to solubility, and offers a robust, field-tested protocol for empirical solubility determination.

This compound is a bifunctional organic compound featuring a rigid p-phenylene core flanked by two reactive thiocyanate (-SCN) groups via methylene bridges.[1] Its symmetrical structure and the versatile reactivity of the thiocyanate moieties make it a valuable monomer and cross-linking agent in the synthesis of polymers and a precursor in various organic transformations.[1]

The success of any application, from polymerization to purification and formulation, is critically dependent on solvent selection. A well-chosen solvent ensures homogenous reaction conditions, controls reaction kinetics, and facilitates product isolation. Conversely, poor solubility can lead to incomplete reactions, low yields, and purification challenges. This guide provides the theoretical framework and practical methodology to make informed solvent choices for this compound.

Physicochemical Properties and Structural Analysis

Understanding the physical and chemical properties of this compound is fundamental to predicting its solubility behavior. The molecule's characteristics are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂S₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 137 °C | [1][3] |

| Boiling Point | 396.9 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| IUPAC Name | [4-(thiocyanatomethyl)phenyl]methyl thiocyanate | [2] |

Structural Causality: The solubility of this compound is dictated by a balance of two key structural features:

-

The Aromatic Core: The central para-substituted benzene ring is nonpolar and hydrophobic. This feature suggests affinity for aromatic or nonpolar solvents.

-

The Thiocyanate Groups: The two thiocyanate (-S-C≡N) functional groups are highly polar and capable of engaging in dipole-dipole interactions. This suggests affinity for polar solvents.

This dual--hydrophobic and polar-nature means the compound is unlikely to be soluble in the extremes of the solvent polarity spectrum (e.g., very nonpolar alkanes or very polar water). Its optimal solubility is expected in solvents that can effectively solvate both the aromatic ring and the polar end groups.

Theoretical Solubility Profile and Solvent Class Recommendations

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] We can use this principle to forecast the solubility of this compound in major classes of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile): This class of solvents is predicted to be the most effective. Solvents like acetone possess a significant dipole moment that can interact favorably with the polar thiocyanate groups, while their organic character can solvate the xylene core. Indeed, this compound is reported to be soluble in Acetone.[3]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity and are often excellent at dissolving a wide range of organic compounds. They should be effective at solvating this compound.

-

Aromatic Solvents (e.g., Toluene, Xylenes): The structural similarity between these solvents and the compound's core suggests that they may be effective, particularly at elevated temperatures. The π-π stacking interactions between the solvent and solute aromatic rings can enhance solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their strong hydrogen-bonding networks may be disrupted by the nonpolar xylene core, potentially limiting solubility.[5] Solubility is expected to be moderate at best.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents lack the polarity needed to effectively solvate the thiocyanate groups. Therefore, this compound is expected to have very low solubility in this class.[5]

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical testing. The following protocol provides a reliable, step-by-step method for determining the solubility of this compound. This self-validating system ensures reproducibility and accuracy.

Materials and Equipment

-

This compound (purity >98%)

-

Analytical balance (±0.1 mg precision)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps

-

Graduated cylinders or pipettes

-

Magnetic stirrer and stir bars or vortex mixer

-

Selection of organic solvents (analytical grade)

-

Temperature-controlled environment (e.g., lab bench at ambient temperature, water bath)

Safety Precautions

-

Hazard Profile: this compound is harmful if swallowed.[2] It may also cause respiratory irritation.

-

Handling: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Solvents: Consult the Safety Data Sheet (SDS) for each solvent used and handle accordingly.

Experimental Workflow Diagram

The logical flow of the solubility testing protocol is outlined below.

Caption: Experimental workflow for qualitative solubility screening.

Step-by-Step Procedure

This procedure is designed to classify solubility based on a common threshold (e.g., 10 mg/mL).

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial. Record the exact mass.[6]

-

Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial using a calibrated pipette.[6] This creates a target concentration of 10 mg/mL.

-

Agitation: Securely cap the vial and shake it vigorously for at least 60-120 seconds using a vortex mixer or magnetic stirrer.[4][6] Causality: Vigorous agitation is crucial to ensure the system reaches equilibrium and overcomes any kinetic barriers to dissolution.

-

Observation: Allow the vial to stand for a moment and carefully observe the contents against a well-lit background.

-

Completely Dissolved: If the solution is clear with no visible solid particles, the compound is considered "Soluble" in that solvent at the tested concentration.

-

Partially Dissolved or Insoluble: If solid particles remain, the compound is "Partially Soluble" or "Insoluble."

-

-

Semi-Quantitative Analysis (Optional): For samples that do not fully dissolve, one can add solvent in known increments (e.g., 0.5 mL) with agitation after each addition until complete dissolution is achieved.[6] Record the total volume of solvent required to calculate the approximate solubility in mg/mL.

-

Record Keeping: Systematically record all observations in a laboratory notebook, as shown in the example table below.

Table 2: Example Solubility Data Log

| Solvent | Mass of Solute (mg) | Volume of Solvent (mL) | Observation (at 25 °C) | Classification (>10 mg/mL) |

| Acetone | 10.2 | 1.0 | Clear, colorless solution | Soluble |

| Hexane | 10.1 | 1.0 | Most solid remains | Insoluble |

| Toluene | 10.3 | 1.0 | Some solid remains | Partially Soluble |

| Dichloromethane | 9.9 | 1.0 | Clear, colorless solution | Soluble |

Conclusion

While published data on the solubility of this compound is sparse, a systematic approach based on its fundamental physicochemical properties allows for a strong predictive understanding. The compound's dual polar and nonpolar characteristics suggest that polar aprotic and chlorinated solvents are the most promising candidates for achieving high solubility. This theoretical analysis, combined with the robust experimental protocol provided, equips researchers with the necessary tools to confidently select and validate appropriate solvent systems, thereby optimizing their synthetic and material processing workflows.

References

- This compound - 1014-99-9 - Vulcanchem. (n.d.).

- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound | C10H8N2S2 | CID 4460705. (n.d.). PubChem.

- This compound | 62855-80-5. (n.d.). Sigma-Aldrich.

- Solubility of Organic Compounds. (2023).

- This compound | 62855-80-5. (n.d.). Tokyo Chemical Industry Co., Ltd.

- This compound | 62855-80-5. (n.d.). ChemicalBook.

- Poly(P‐xylylene)s: Synthesis, polymer analogous reactions, and perspectives on structure–property relationships. (2021). ResearchGate.

- Synthesis, Properties, and Processing of New Siloxane Substituted Poly(p-xylylene) via CVD. (n.d.). ResearchGate.

- Solubility of C60 in a Variety of Solvents. (n.d.).

- This compound. (n.d.). Four Chongqing Chemdad Co., Ltd.

Sources

- 1. This compound (1014-99-9) for sale [vulcanchem.com]

- 2. This compound | C10H8N2S2 | CID 4460705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chem.ws [chem.ws]

- 5. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Polymerization of p-Xylylene Dithiocyanate: Mechanistic Insights and Experimental Protocols

Executive Summary

Poly(p-xylylene) (PPX), commercially known as Parylene, is a high-performance polymer renowned for its exceptional conformal coating properties, chemical inertness, and dielectric strength. The functionalization of the PPX backbone offers a pathway to tailor these properties for advanced applications, including in biomedical devices and organic electronics. This guide introduces p-xylylene dithiocyanate as a functional monomer and delineates a proposed reaction mechanism for its polymerization. Leveraging the established principles of chemical vapor deposition (CVD) polymerization of parylene derivatives, we present a comprehensive overview of the monomer generation, initiation, propagation, and termination steps. This document provides researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental workflows, and characterization protocols necessary to explore this novel polymer. The insights herein are grounded in established literature on p-xylylene polymerization and thiocyanate chemistry, providing a robust framework for synthesizing and investigating poly(this compound).

Introduction to Functionalized Poly(p-xylylene)s

The synthesis of poly(p-xylylene) via the Gorham process, which involves the vacuum pyrolysis of a stable [2.2]paracyclophane precursor, is a cornerstone of advanced material science.[1][2] This solvent-free, vapor-phase deposition process yields ultra-thin, pinhole-free polymer films. The versatility of this platform is significantly expanded by introducing functional groups onto the aromatic ring or the aliphatic bridge of the xylylene monomer.[3] Such modifications can imbue the resulting polymer with tailored characteristics, such as altered hydrophilicity, biocompatibility, or electronic properties.

The thiocyanate (-S-C≡N) functional group is a particularly intriguing candidate for modifying the PPX backbone. Organothiocyanates are valuable synthetic intermediates and are found in various biologically active compounds.[4] The incorporation of the thiocyanate moiety is anticipated to confer unique attributes to the PPX polymer, including:

-

Enhanced Adhesion: The sulfur atom may promote stronger interactions with metallic substrates.

-

Post-Polymerization Modification: The thiocyanate group can serve as a versatile chemical handle for further reactions, allowing for surface functionalization or cross-linking.

-

Optical and Electronic Properties: The electronic nature of the thiocyanate group could influence the polymer's dielectric constant and refractive index.

This guide focuses on the polymerization of this compound, a monomer designed to create a functionalized PPX film where each repeating unit contains two thiocyanate groups.

Proposed Polymerization Mechanism

The polymerization of this compound is proposed to proceed via a free-radical mechanism analogous to that of unsubstituted p-xylylene, initiated by the thermal pyrolysis of a suitable precursor.[1][5][6] The overall process is a multi-step vapor deposition polymerization that occurs under high vacuum.

Step 1: Precursor Sublimation

The process begins with a stable, solid precursor, proposed here as di(thiocyanato)-[2.2]paracyclophane . This precursor is heated under vacuum, causing it to sublimate directly from a solid to a gaseous state without decomposition. This step ensures a controlled and steady supply of the precursor into the high-temperature pyrolysis zone.

Step 2: Pyrolytic Cleavage to Monomer

The gaseous precursor is passed through a furnace at a significantly higher temperature (typically >650°C). The extreme heat supplies the energy required to cleave the strained ethylenic bridges of the paracyclophane ring.[2] This pyrolysis step generates the highly reactive monomeric intermediate, This compound . This monomer is a quinonoid diradical, which is diamagnetic in its singlet ground state but possesses the reactivity of a biradical.[1][6][7]

Step 3: Deposition and Polymerization

The reactive monomer gas then enters a deposition chamber held at or below room temperature. Upon contact with the cooler surfaces, the monomer condenses and spontaneously polymerizes.

-

Initiation: The polymerization is initiated by the dimerization of two monomer molecules that have condensed on the surface.[1][6] This initial coupling forms a genuine diradical dimer, which is the first step in chain formation.

-

Propagation: The diradical chain ends rapidly add subsequent monomer molecules from the vapor phase.[5] The chain grows linearly as each monomer attaches to a radical end, regenerating the radical site at the new chain terminus. This process continues, building long polymer chains.

-

Termination: Chain termination can occur through several pathways, including the combination of two growing radical chains or reactions with impurities present in the system. Due to the low pressure and high purity of the monomer stream, the molecular weights of the resulting polymers are typically very high.

It is important to note that the thiocyanate group itself can be reactive. While the primary polymerization is expected to proceed through the xylylene backbone, side reactions involving the thiocyanate moiety, such as radical-induced cross-linking or thermal rearrangement to isothiocyanate, could potentially occur, although the low deposition temperature minimizes these possibilities.[8]

Experimental Workflow and Protocols

The successful synthesis of poly(this compound) relies on a meticulously executed multi-step process, from precursor synthesis to the final polymer deposition.

Workflow Overview

The overall experimental workflow is a logical progression from starting materials to the final characterized polymer film.

Protocol 3.1: Synthesis of Di(thiocyanato)-[2.2]paracyclophane Precursor

This protocol describes a plausible synthesis route from a commercially available precursor. The choice of a copper-catalyzed cyanation is based on its proven efficacy for aryl halides.

Objective: To synthesize the polymer precursor by introducing thiocyanate groups onto the paracyclophane core.

Materials:

-

4,12-Dibromo[2.2]paracyclophane

-

Copper(I) thiocyanate (CuSCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To a dry, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 4,12-dibromo[2.2]paracyclophane (1 equivalent).

-

Add copper(I) thiocyanate (2.5 equivalents).

-

Under a positive flow of argon, add anhydrous DMF to the flask until the solids are fully suspended.

-

Heat the reaction mixture to 140-150°C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

After completion, cool the mixture to room temperature and pour it into a stirred solution of aqueous ammonia to dissolve copper salts.

-

Extract the aqueous mixture multiple times with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure di(thiocyanato)-[2.2]paracyclophane.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 3.2: Chemical Vapor Deposition (CVD) Polymerization

This protocol details the vacuum polymerization process.

Objective: To polymerize the precursor into a thin film on a substrate.

Equipment:

-

Parylene deposition system (or equivalent three-zone tube furnace)

-

Rotary vane vacuum pump

-

Substrates for deposition (e.g., silicon wafers, glass slides)

Procedure:

-

Place the desired substrates into the deposition chamber of the CVD system.

-

Load 100-500 mg of the purified di(thiocyanato)-[2.2]paracyclophane precursor into an aluminum foil boat and place it in the sublimation zone.

-

Evacuate the system to a base pressure of <10 mTorr.

-

Set the zone temperatures:

-

Sublimation Zone: 160-175°C

-

Pyrolysis Zone: 670-690°C

-

Deposition Zone: 25°C (Room Temperature)

-

-

Begin heating the sublimation zone. As the precursor sublimes, it will be drawn through the pyrolysis furnace and into the deposition chamber.

-

The reactive monomer will condense and polymerize on all surfaces within the deposition chamber, including the substrates.

-

Continue the process until all the precursor has been consumed.

-

Turn off the heaters and allow the system to cool to room temperature under vacuum.

-

Vent the chamber with nitrogen gas and carefully remove the coated substrates.

Data Presentation and Analysis

The resulting polymer films should be characterized to confirm their chemical structure, thermal stability, and molecular weight. The following table presents hypothetical but expected data for the synthesized polymer.

| Property | Expected Value | Characterization Method | Rationale for Choice |

| Molecular Weight (Mw) | > 200,000 g/mol | GPC (in suitable solvent) | To confirm the formation of high molecular weight polymer, typical for this method. |

| Polydispersity (PDI) | 1.5 - 2.5 | GPC | Reflects the characteristics of a free-radical step-growth polymerization.[9] |

| FTIR Peaks | ~2150 cm⁻¹ (C≡N str.) | FTIR Spectroscopy | To confirm the successful incorporation and integrity of the thiocyanate group. |

| ~820 cm⁻¹ (p-subst. C-H) | To verify the p-disubstituted aromatic ring structure of the polymer backbone. | ||

| Glass Transition (Tg) | 100 - 130 °C | DSC | To determine the operating temperature range and thermal behavior of the polymer. |

| Decomposition (Td) | > 300 °C (in N₂) | TGA | To assess the thermal stability, which is expected to be high like other PPXs.[10] |

Visualization of Polymerization Mechanism

A visual representation of the chemical transformations is crucial for understanding the polymerization mechanism.

Discussion and Future Outlook

The technical guide outlines a scientifically grounded pathway for the synthesis and polymerization of this compound. The causality behind the experimental choices is rooted in decades of research on parylene chemistry. The high-temperature pyrolysis is essential to generate the high-energy, reactive monomer, while the low-pressure environment prevents premature gas-phase polymerization and ensures a mean free path sufficient for the monomer to reach the substrate.[1] The room-temperature deposition surface acts as a "cold trap," efficiently condensing the monomer and initiating the spontaneous polymerization process.[2]

The successful synthesis of poly(this compound) would open new avenues for material science research. The presence of the thiocyanate groups on the polymer backbone provides a platform for numerous post-deposition modifications. For example, the thiocyanate can be hydrolyzed to thiols, reduced to disulfides, or used in click chemistry reactions. This versatility makes it a promising material for applications in:

-

Drug Development and Delivery: The polymer surface could be functionalized with targeting ligands or drugs.

-

Biosensors: The surface could be modified to immobilize enzymes or antibodies for specific analyte detection.

-

Advanced Coatings: The polymer may exhibit unique adhesion or barrier properties beneficial for electronic or medical device encapsulation.

Further research should focus on confirming the proposed mechanism, optimizing the reaction conditions, and thoroughly characterizing the physical, chemical, and biological properties of the resulting polymer films.

References

- Kozyrev, Y. N., Jouikov, V. V., Mendkovich, A. S., Kokorekin, V. A., & Rusakov, A. I. (2025). The Effect of Proton Donors on the Process of Electrochemical Generation of Thiocyanogen and Its Reactivity. Russian Journal of Electrochemistry. (Note: This is a future publication date as per the search result, reflecting ongoing research).

-

Malinowski, M., & Ledzion, R. (2010). Theoretical study of polymerization mechanism of p-xylylene based polymers. The Journal of Physical Chemistry A, 114(12), 4296–4303. [Link]

-

Yadav, P., & Kumar, R. (2023). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. Organic & Biomolecular Chemistry, 21(35), 7045-7063. [Link]

-

Malinowski, M., & Ledzion, R. (2010). Theoretical Study of Polymerization Mechanism of p-Xylylene Based Polymers. The Journal of Physical Chemistry A, 114(12), 4296-4303. [Link]

-

Malinowski, M., & Ledzion, R. (2010). Theoretical study of polymerization mechanism of p-xylylene based polymers. Journal of Physical Chemistry A. [Link]

-

Yeh, Y. S., James, W. J., & Yasuda, H. K. (1990). Polymerization of Para-xylylene Derivatives VI. Scholars' Mine. [Link]

-

Wikipedia contributors. (n.d.). Thiocyanogen. In Wikipedia. Retrieved from [Link]

-

Malinowski, M., & Ledzion, R. (2010). Theoretical Study of Polymerization Mechanism of p-Xylylene Based Polymers. ResearchGate. [Link]

-

Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(5), 613-617. [Link]

-

Gazicki, M., & Lipman, J. (2005). Vapor Deposition Polymerization of para-Xylylene Derivatives Mechanism and Applications. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. . [Link]

-

Delman, A. D., Stein, A. A., & Simms, B. B. (1970). Thermal behavior of poly‐p‐xylylene‐m‐carborane. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(7), 1741-1751. [Link]

Sources

- 1. Theoretical study of polymerization mechanism of p-xylylene based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 4. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Theoretical study of polymerization mechanism of p-xylylene based polymers. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiocyanogen - Wikipedia [en.wikipedia.org]

- 9. "Polymerization of Para-xylylene Derivatives VI" by Yun-Siung Yeh, William Joseph James et al. [scholarsmine.mst.edu]

- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

An In-depth Technical Guide to the Discovery and Synthesis of p-Xylylene Dithiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthesis of p-Xylylene dithiocyanate, also known as α,α'-dithiocyanato-p-xylene. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth technical details, historical context, and practical synthetic methodologies.

Introduction to this compound

This compound is a solid organic compound with the molecular formula C₁₀H₈N₂S₂. It is characterized as a white to almost white crystalline powder. This bifunctional molecule, featuring a rigid p-xylylene core flanked by two reactive thiocyanate groups, has garnered interest in various fields, particularly in polymer science and as a potential building block in the synthesis of novel materials and pharmaceuticals. The presence of the thiocyanate functional groups allows for a diverse range of chemical transformations, making it a versatile precursor for more complex molecular architectures.

Historical Context: The Dawn of Xylylene Chemistry

The story of this compound is intrinsically linked to the broader history of xylylene chemistry, which began in the mid-19th century. The initial explorations into the reactions of p-xylene and its derivatives laid the groundwork for the eventual synthesis of a vast array of related compounds.

While the exact first synthesis of this compound is not definitively documented in readily available modern databases, its creation can be logically placed within the context of systematic studies on the reactivity of p-xylylene dihalides. Early organic chemists, such as Adolph Claus and C. L. Jackson, were instrumental in investigating the substitution reactions of these dihalides with various nucleophiles. It is highly probable that the synthesis of this compound was first achieved through the straightforward nucleophilic substitution of p-xylylene dibromide or dichloride with a thiocyanate salt, a common practice in that era for introducing the thiocyanate functionality.

The development of parylene, a polymer derived from p-xylylene, in the mid-20th century further spurred interest in p-xylylene derivatives. The pioneering work of Michael Szwarc in the 1940s on the pyrolysis of p-xylene and the subsequent development of the Gorham process for parylene synthesis in the 1960s highlighted the unique chemical properties of the p-xylylene core. This broader interest in p-xylylene chemistry undoubtedly contributed to a more thorough investigation of its various functionalized derivatives, including the dithiocyanate.

Core Synthesis Methodologies

The primary and most established method for synthesizing this compound is through a nucleophilic substitution reaction. This approach remains the most practical and widely used due to its simplicity and the ready availability of the starting materials.

Classical Synthesis: Nucleophilic Substitution

The foundational synthesis of this compound involves the reaction of a p-xylylene dihalide, typically p-xylylene dichloride or p-xylylene dibromide, with an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).

Reaction Scheme:

Caption: Classical synthesis of this compound via nucleophilic substitution.

Detailed Experimental Protocol:

-

Dissolution of Reactants: p-Xylylene dichloride (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Addition of Thiocyanate Salt: Potassium thiocyanate (a slight excess, typically 2.2 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salt byproduct (KCl) is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a white crystalline solid.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is chosen to dissolve both the organic substrate and the inorganic salt, facilitating the reaction. Acetone and DMF are effective choices.

-

Stoichiometry: A slight excess of the thiocyanate salt is used to ensure the complete conversion of the dihalide.

-

Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution, leading to a more efficient synthesis within a reasonable timeframe.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or side products.

Modern Synthetic Approaches

While the classical nucleophilic substitution remains the workhorse for the synthesis of this compound, modern organic chemistry has introduced several advanced methods for the formation of aryl thiocyanates. Although not always directly applied to the synthesis of the title compound, these methods offer potential alternative routes and are valuable for the synthesis of a broader range of related molecules.

-

Copper-Catalyzed Cross-Coupling: This method involves the cross-coupling of arylboronic acids with potassium thiocyanate (KSCN) using a copper catalyst. This approach is particularly useful for synthesizing aryl thiocyanates from readily available boronic acid derivatives.

-

Gold-Catalyzed C-S Cross-Coupling: Gold catalysts have been shown to be effective in mediating the cross-coupling of aryl iodides with silver-based thionucleophiles. This method offers a broad substrate scope and high tolerance to various functional groups.

-

Electrochemical Synthesis: Electrochemical methods provide a "green" alternative for the synthesis of aryl thiocyanates. These methods often proceed under mild conditions without the need for chemical oxidants.

These modern techniques, while more complex than the classical approach, offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions, making them valuable tools for the synthesis of a wide array of aryl thiocyanates.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈N₂S₂ | |

| Molecular Weight | 220.31 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 135-139 °C | |

| CAS Number | 1014-99-9 |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the laboratory synthesis of this compound.

Applications and Future Outlook

This compound serves as a valuable intermediate in several areas of chemical research:

-

Polymer Chemistry: The two thiocyanate groups can participate in polymerization reactions, leading to the formation of novel sulfur-containing polymers with potentially interesting thermal and optical properties.

-

Materials Science: The rigid p-xylylene core makes it an attractive building block for the synthesis of functional materials, such as organic conductors or materials with specific electronic properties.

-

Medicinal Chemistry: The thiocyanate moiety is present in some biologically active molecules. This compound can serve as a scaffold for the synthesis of new drug candidates.

The continued exploration of the reactivity of this compound is expected to lead to the development of new materials and molecules with unique properties and applications. As synthetic methodologies continue to advance, the accessibility and utility of this versatile compound are likely to increase.

References

-

Parylene - Wikipedia. Available at: [Link]

-

Preparation and Structure of Di-p-Xylylene - Semantic Scholar. Available at: [Link]

-

Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C-S Cross-Couplings - PubMed. Available at: [Link]

-

Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates - MDPI. Available at: [Link]

An In-depth Technical Guide to the Safe Handling of p-Xylylene Dithiocyanate for Research Applications

This guide provides a detailed examination of the safety protocols and handling precautions for p-Xylylene Dithiocyanate (CAS No. 62855-80-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a culture of informed caution in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known as α,α'-Dithiocyanato-p-xylene, is a bifunctional organic compound. Its utility in materials science and as a synthetic building block stems from the reactivity of its two thiocyanate (-SCN) groups positioned symmetrically on a xylylene core.[1] Understanding its physical state is the first step in risk assessment; as a crystalline solid, the primary exposure risk during handling is through the inhalation of airborne particulates or direct contact with the solid.[1][2]

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonym(s) | α,α'-Dithiocyanato-p-xylene | [1][2] |

| CAS Number | 62855-80-5 | [1][2] |

| Molecular Formula | C₁₀H₈N₂S₂ | |

| Molecular Weight | 220.31 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 135.0 to 139.0 °C | [1][2] |

| Purity | >98.0% (GC) | [1][2] |

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a clear and definitive framework for understanding the hazards associated with this compound. It is classified as acutely toxic and an irritant. This profile necessitates stringent handling controls to prevent exposure.[2]

GHS Pictograms:

Signal Word: Danger [4]

Hazard Statements (H-Statements): [2]

-

H301 + H331: Toxic if swallowed or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [2]

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P304 + P311: IF INHALED: Call a POISON CENTER or doctor.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Field-Proven Insight: It is critical to distinguish this compound (CAS 62855-80-5) from its analogue, p-Xylylene Dichloride (CAS 623-25-6). The dichloride is significantly more hazardous, classified as fatal if inhaled and causing severe skin burns.[4][5] Always verify the CAS number before consulting a safety data sheet to prevent catastrophic mishandling based on incorrect safety information.

Section 3: Core Principles of Safe Handling: A Proactive Approach

The principle of "as low as reasonably achievable" (ALARA) must govern all interactions with this compound. Given its acute toxicity via inhalation and ingestion, exposure must be minimized through a multi-layered safety approach encompassing engineering controls, personal protective equipment, and meticulous laboratory hygiene.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood. The causality is direct: the H331 classification ("Toxic if inhaled") means that any potential for the powder to become airborne presents a significant health risk.[2] A fume hood provides constant airflow to capture and exhaust any particulates generated during weighing or transfer, protecting the operator. All work, including weighing, reconstituting, and aliquoting, must be performed deep within the hood sash.

Personal Protective Equipment (PPE): The Operator's Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier against exposure. The selection of PPE must directly address the hazards identified in Section 2.

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable starting point for handling the solid.[6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating skin.

-

Eye and Face Protection: The H319 classification ("Causes serious eye irritation") mandates the use of chemical safety goggles.[2] A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[6]

-

Body Protection: A full-sleeved lab coat must be worn and kept fully fastened to protect skin from accidental contact.

-

Respiratory Protection: Due to the H331 hazard, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) should be used when handling larger quantities of the powder or if the integrity of the fume hood is compromised.[4] All respirator use must comply with a formal respiratory protection program, including fit-testing.

Section 4: Standard Operating Procedure (SOP) for Weighing and Handling

This protocol is a self-validating system designed to minimize exposure at every step.

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Verify the chemical fume hood is operational (check airflow monitor).

-

Place all necessary equipment (spatulas, weigh paper/boats, container for the compound, waste bag) inside the fume hood.

-

Place a plastic-backed absorbent liner on the fume hood surface to contain any minor spills.

-

-

Execution (inside the fume hood):

-

Carefully open the stock container. Avoid any sudden movements that could aerosolize the powder.

-

Use a clean spatula to carefully transfer the desired amount of this compound to a tared weigh boat.

-

Once the desired mass is obtained, securely close the primary stock container.

-

Proceed with the experimental step (e.g., dissolving in a solvent) within the fume hood.

-

-

Decontamination and Cleanup:

-

Carefully place all disposable items (weigh boats, contaminated wipes) into a designated hazardous waste bag inside the fume hood.

-

Wipe down the spatula and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol) and then clean with soap and water.

-

Wipe down the work surface inside the fume hood.

-

Seal the hazardous waste bag.

-

Remove gloves using the proper technique and dispose of them in the hazardous waste.

-

Wash hands thoroughly with soap and water.[2]

-

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical.

First Aid Measures

The immediate actions taken after an exposure can significantly impact the outcome.

-

If Swallowed (H301): Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or physician for guidance.[1][2]

-

If Inhaled (H331): Immediately move the affected person to fresh air. Keep them in a position comfortable for breathing. Call a poison control center or physician immediately.[1][2]

-

If on Skin (H315): Immediately flush the skin with plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

-

If in Eyes (H319): Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

Spill Response

A spill of this compound powder requires a calm and systematic response to prevent secondary contamination and exposure.

Caption: Workflow for managing a solid chemical spill.

Section 6: Storage and Disposal

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4] The container must be kept tightly closed to prevent moisture ingress and sublimation.[1][2]

-

Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[4] Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general trash.

References

-

Specialty Coating Systems. (n.d.). Material Safety Data Sheet: PARYLENE DIMER DPX-C. Retrieved from [Link]

Sources

- 1. This compound | 62855-80-5 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | 62855-80-5 | TCI Deutschland GmbH [tcichemicals.com]

- 3. ALPHA,ALPHA'-DITHIOCYANATO-P-XYLENE - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]